molecular formula C25H17ClN2O5 B14095834 Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14095834
M. Wt: 460.9 g/mol
InChI Key: ZGLJNBGAZYNNAC-UHFFFAOYSA-N
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Description

Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrol core, which is a fused ring system containing both chromene and pyrrole moieties

Preparation Methods

The synthesis of Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrol core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromeno[2,3-c]pyrrol core or the benzoate ester group.

Scientific Research Applications

Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate include other chromeno[2,3-c]pyrrol derivatives and benzoate esters These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties

Similar compounds include:

Properties

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H17ClN2O5/c1-32-25(31)16-6-4-15(5-7-16)21-20-22(29)18-11-17(26)8-9-19(18)33-23(20)24(30)28(21)13-14-3-2-10-27-12-14/h2-12,21H,13H2,1H3

InChI Key

ZGLJNBGAZYNNAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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